

# Dioxybenzone: A Technical Review of its Potential as an Endocrine Disruptor

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## Compound of Interest

Compound Name: *Dioxybenzone (Standard)*

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## Abstract

Dioxybenzone (benzophenone-8), a benzophenone derivative utilized as a UV filter in sunscreens and other personal care products, has come under scientific scrutiny for its potential to disrupt the endocrine system. This technical guide provides an in-depth analysis of the existing evidence regarding dioxybenzone's endocrine-disrupting capabilities, with a focus on its estrogenic, anti-androgenic, and thyroid-disrupting potential. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents signaling pathways and experimental workflows through structured diagrams to offer a comprehensive resource for the scientific community. While evidence points towards estrogenic activity, particularly through its metabolites, significant data gaps remain for its effects on other endocrine axes, underscoring the need for further investigation.

## Introduction

Endocrine-disrupting chemicals (EDCs) are exogenous substances that can interfere with any aspect of hormone action. The widespread use of UV filters in personal care products has raised concerns about their potential to act as EDCs. Dioxybenzone, a member of the benzophenone family of UV absorbers, is structurally similar to other benzophenones known to possess endocrine-disrupting properties. This guide synthesizes the current body of scientific literature on dioxybenzone to provide a detailed technical overview for researchers and professionals in drug development and toxicology.

## Estrogenic Activity

The most significant body of evidence for dioxybenzone's endocrine-disrupting potential lies in its estrogenic activity. Both in vitro and in vivo studies have demonstrated that dioxybenzone and its metabolites can mimic the effects of estrogen.

### In Vitro Evidence

In vitro studies have shown that dioxybenzone exhibits estrogenic activity, primarily through the activation of estrogen receptor alpha (ER $\alpha$ ). A key finding is the metabolic activation of dioxybenzone into more potent estrogenic metabolites.[\[1\]](#)[\[2\]](#)

- **Metabolic Activation:** In vitro metabolism studies have identified two major metabolites of dioxybenzone: M1 (demethylated) and M2 (hydroxylated).[\[1\]](#)[\[2\]](#) Molecular dynamics simulations have shown that these metabolites, M1 and M2, can form hydrogen bonds with key amino acid residues (Leu387 and Glu353) in the ligand-binding domain of ER $\alpha$ , leading to a reduced binding free energy and enhanced receptor activation compared to the parent compound.[\[1\]](#)[\[2\]](#)
- **Gene Expression:** Treatment of human endometrial stromal cells (HESCs) with dioxybenzone (at concentrations of 0.1-1  $\mu$ M) has been shown to increase the mRNA expression of growth factors responsible for epithelial proliferation, including fibroblast growth factors (Fgfs) and insulin-like growth factor 1 (Igf-1).[\[1\]](#)

### In Vivo Evidence

In vivo studies in animal models have corroborated the estrogenic effects observed in vitro.

- **Uterotrophic Assay:** The uterotrophic assay, a standard in vivo test for estrogenicity, has been used to evaluate dioxybenzone. Studies have shown that dioxybenzone and its metabolites can induce a uterotrophic response in immature female rats, characterized by an increase in uterine weight, which is a hallmark of estrogenic action.[\[1\]](#)[\[2\]](#)
- **Gene Expression in Uterine Tissue:** Intraperitoneal administration of dioxybenzone (20-100 mg/kg daily for 3 days) to immature female ICR mice resulted in increased mRNA expression of estrogen signaling and inflammation target genes in the uterus.[\[1\]](#) Furthermore, the metabolites M1 and M2 exhibited a transcriptome profile more similar to estradiol than the

parent dioxybenzone, promoting a thicker endometrial columnar epithelial layer through the upregulation of estrogen receptor target genes like *Sprr2s*.<sup>[1]</sup>

## Quantitative Data on Estrogenic Activity

While multiple studies confirm the estrogenic activity of dioxybenzone and its metabolites, there is a notable lack of publicly available, standardized quantitative data such as EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) values from estrogen receptor binding or transactivation assays. This data gap makes direct potency comparisons with other EDCs challenging.

## Anti-Androgenic Activity

The potential for dioxybenzone to act as an androgen receptor (AR) antagonist is an area with limited specific data. While some benzophenone derivatives have been shown to exhibit anti-androgenic activity, comprehensive studies on dioxybenzone are lacking.

## In Vitro Evidence

Screening studies of industrial chemicals have identified some benzophenones as having anti-androgenic activity in reporter gene assays. For instance, 2-hydroxy-4-methoxybenzophenone (a related benzophenone) was identified as an androgen receptor antagonist.<sup>[3]</sup> However, specific data for dioxybenzone in such assays is not readily available.

## In Vivo Evidence

No in vivo studies, such as the Hershberger assay, specifically investigating the anti-androgenic effects of dioxybenzone were identified in the current literature search.

## Thyroid Disruption

The potential for dioxybenzone to interfere with the thyroid hormone axis is another critical area with a significant lack of data. While other UV filters, such as benzophenone-2, have been shown to interfere with the thyroid hormone axis in rats and act as potent inhibitors of human recombinant thyroid peroxidase in vitro, no such studies have been specifically conducted on dioxybenzone.<sup>[4][5]</sup>

## Effects on Steroidogenesis and Aromatase

The impact of dioxybenzone on the synthesis of steroid hormones (steroidogenesis) and the activity of aromatase (an enzyme crucial for estrogen synthesis) has not been extensively studied.

### H295R Steroidogenesis Assay

The H295R steroidogenesis assay is a key *in vitro* method for identifying chemicals that affect the production of steroid hormones, including testosterone and estradiol. While this assay has been used to test other benzophenones, no specific results for dioxybenzone were found in the available literature. A study on oxybenzone (benzophenone-3) in the H295R assay showed statistically significant induction of both testosterone and estradiol at a concentration of 100  $\mu\text{M}$ .<sup>[6]</sup>

### Aromatase Inhibition Assay

Aromatase is a critical enzyme in the estrogen synthesis pathway and a target for some EDCs. There is currently no available data on the potential of dioxybenzone to inhibit aromatase activity.

## Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key assays used to assess endocrine disruption, based on established guidelines and published studies.

### Uterotrophic Assay (Rat)

This *in vivo* assay assesses the estrogenic activity of a substance by measuring the increase in uterine weight in immature or ovariectomized female rats.

- Animal Model: Immature female rats (e.g., Sprague-Dawley or Wistar), typically 21-22 days old at the start of the study.<sup>[7][8]</sup>
- Acclimation: Animals are acclimated for a minimum of 5 days before the start of treatment.

- Dosing: The test substance is administered daily for three consecutive days by oral gavage or subcutaneous injection. A vehicle control group and a positive control group (e.g., 17 $\alpha$ -ethinyl estradiol) are included.
- Endpoint Measurement: Approximately 24 hours after the last dose, the animals are euthanized. The body weight is recorded, and the uterus is carefully excised, trimmed of fat, and weighed (wet weight). The uterus may also be blotted to remove luminal fluid before weighing (blotted weight).<sup>[9]</sup>
- Data Analysis: Uterine weights are analyzed for statistically significant increases compared to the vehicle control group. The data is often expressed as the ratio of uterine weight to body weight.

## Yeast Two-Hybrid (Y2H) Assay for Estrogenicity

This *in vitro* assay is used to detect interactions between a chemical and a specific hormone receptor, in this case, the estrogen receptor.

- Principle: The assay utilizes genetically engineered yeast strains that express two hybrid proteins: a DNA-binding domain (DBD) fused to the estrogen receptor ligand-binding domain (LBD), and a transcriptional activation domain (AD) fused to a coactivator protein. If the test chemical binds to the ER-LBD, it induces a conformational change that allows the recruitment of the AD-coactivator fusion protein. This brings the DBD and AD into proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene (e.g., lacZ, which encodes  $\beta$ -galactosidase).<sup>[8][10]</sup>
- Procedure:
  - Yeast Culture: The yeast strain is grown in a suitable medium.
  - Exposure: The yeast cells are exposed to various concentrations of the test chemical, along with positive (e.g., 17 $\beta$ -estradiol) and negative controls.
  - Incubation: The cultures are incubated to allow for chemical uptake, receptor binding, and reporter gene expression.

- Reporter Gene Assay: The activity of the reporter enzyme (e.g.,  $\beta$ -galactosidase) is measured using a colorimetric or fluorometric substrate.
- Data Analysis: The results are expressed as a dose-response curve, from which parameters like EC50 can be calculated.

## H295R Steroidogenesis Assay

This in vitro assay evaluates the effects of chemicals on the production of steroid hormones.

- Cell Line: The human adrenal cortical carcinoma cell line H295R is used as it expresses most of the key enzymes required for steroidogenesis.[11][12]
- Cell Culture and Exposure: H295R cells are cultured in a multi-well plate format and exposed to a range of concentrations of the test substance for a defined period (typically 48 hours). Vehicle controls and positive controls (e.g., forskolin as an inducer and prochloraz as an inhibitor) are included.[11]
- Hormone Measurement: After exposure, the culture medium is collected, and the concentrations of various steroid hormones (e.g., testosterone, estradiol, progesterone, cortisol) are measured using methods such as ELISA or LC-MS/MS.[11][12]
- Cytotoxicity Assessment: A cell viability assay is performed on the cells after media collection to ensure that observed changes in hormone levels are not due to cytotoxicity.
- Data Analysis: Hormone concentrations are normalized to the vehicle control and analyzed for statistically significant increases or decreases.

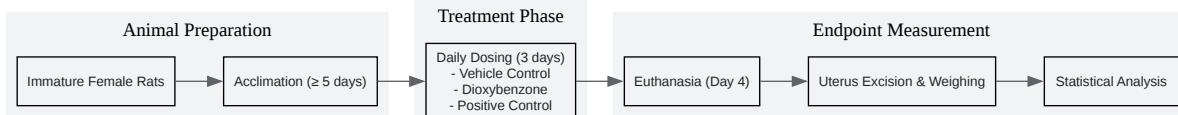
## Signaling Pathways and Experimental Workflows

Visual representations of the molecular pathways and experimental designs can aid in understanding the mechanisms of endocrine disruption.



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Caption: Proposed estrogenic signaling pathway for dioxybenzone and its metabolites.



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Caption: Generalized experimental workflow for the rat uterotrophic assay.

## Discussion and Future Directions

The available scientific evidence strongly suggests that dioxybenzone is a potential endocrine disruptor with clear estrogenic activity, which is enhanced through metabolic activation. The *in vitro* and *in vivo* data converge to indicate that dioxybenzone and its metabolites can interact with the estrogen receptor and elicit downstream biological responses.

However, significant knowledge gaps remain. The lack of quantitative data on the potency of dioxybenzone and its metabolites in various estrogenic assays hinders a comprehensive risk assessment. Furthermore, the potential for anti-androgenic and thyroid-disrupting effects remains largely unexplored. The absence of data from standardized assays like the H295R steroidogenesis and aromatase inhibition assays also represents a critical data deficit.

Future research should prioritize:

- Quantitative analysis: Determining the binding affinities (e.g., IC<sub>50</sub>, Ki) and transcriptional activation potencies (e.g., EC<sub>50</sub>) of dioxybenzone and its metabolites for the estrogen and androgen receptors.
- Androgenic and Thyroid Screening: Conducting comprehensive *in vitro* and *in vivo* studies to assess the anti-androgenic and thyroid-disrupting potential of dioxybenzone.
- Steroidogenesis and Aromatase Inhibition: Evaluating the effects of dioxybenzone on steroid hormone synthesis using the H295R assay and its potential to inhibit aromatase activity.

- Mixture Effects: Investigating the combined endocrine-disrupting effects of dioxybenzone with other UV filters and common EDCs found in personal care products.

## Conclusion

Dioxybenzone exhibits clear estrogenic activity, which is potentiated by its metabolism. This activity is supported by evidence from *in silico*, *in vitro*, and *in vivo* studies. However, a comprehensive understanding of its full endocrine-disrupting profile is hampered by a significant lack of data regarding its anti-androgenic, thyroid-disrupting, and steroidogenesis-altering potentials. This technical guide highlights the current state of knowledge and underscores the urgent need for further research to fill these critical data gaps to enable a thorough risk assessment of this widely used UV filter.

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